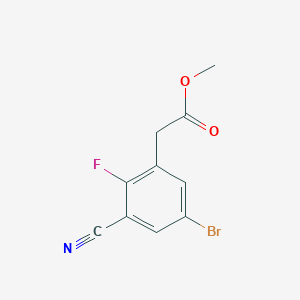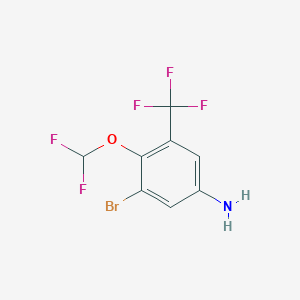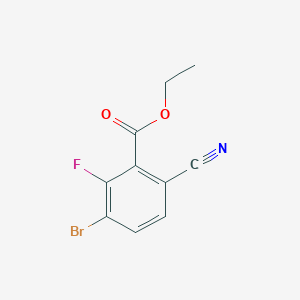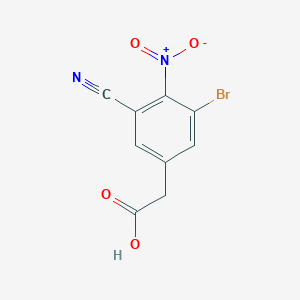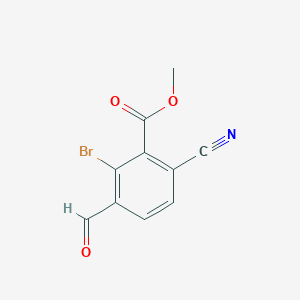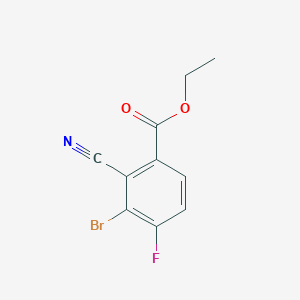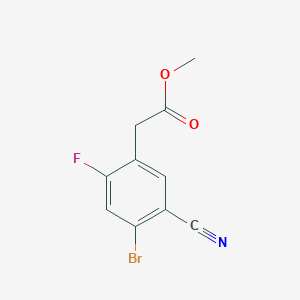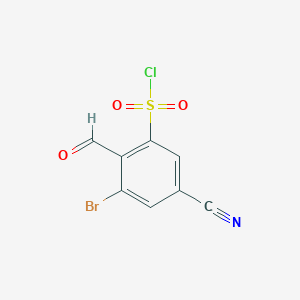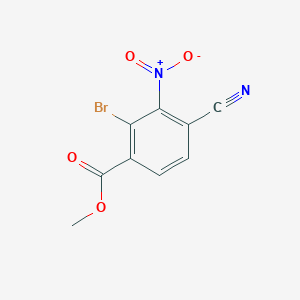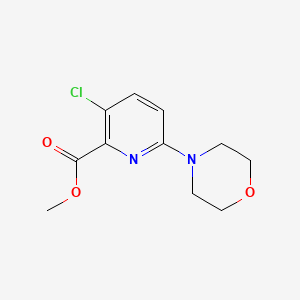
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate
Overview
Description
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate: is an organic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol This compound features a pyridine ring substituted with a chloro group at the 3-position, a morpholine ring at the 6-position, and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is chlorinated at the 3-position.
Morpholine Substitution: The 6-position of the pyridine ring is substituted with a morpholine group through nucleophilic substitution.
Esterification: The carboxylic acid group at the 2-position is esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced derivatives of the pyridine ring.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.
Agricultural Chemicals: Explored for use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
- Methyl 3-chloro-4-morpholin-4-ylpyridine-2-carboxylate
- Methyl 3-chloro-5-morpholin-4-ylpyridine-2-carboxylate
- Methyl 3-chloro-6-piperidin-4-ylpyridine-2-carboxylate
Uniqueness: Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate is unique due to the specific positioning of the chloro and morpholine groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)10-8(12)2-3-9(13-10)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVTAONSCMRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


